molecular formula C9H11NO3 B13297092 propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate

propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate

Cat. No.: B13297092
M. Wt: 181.19 g/mol
InChI Key: OLUQDUNHIDALDT-UHFFFAOYSA-N
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Description

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate (CAS 1421602-30-3) is a high-purity chemical building block specializing in pyrrole-2-carboxaldehyde (Py-2-C) chemistry. This compound is of significant interest in medicinal chemistry and life sciences research, particularly in the study of Advanced Glycation End Products (AGEs). Its core structure is a key skeleton of the well-known diabetes molecular marker, pyrraline, which is produced in vivo through sequential Maillard reactions between glucose and amino acids . Researchers value this compound for its dual functional groups, which make it a versatile intermediate for synthesizing more complex molecules. Pyrrole-2-carboxaldehyde derivatives are investigated for their diverse physiological activities and have been isolated from various natural sources, including fungi, plants, and microorganisms . Furthermore, pyrrole-based compounds are a major area of focus in the development of new antibacterial agents to combat antibiotic resistance, with numerous derivatives being explored as potential lead compounds . The molecular formula is C9H11NO3 and it has a molecular weight of 181.19 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6(2)13-9(12)8-4-3-7(5-11)10-8/h3-6,10H,1-2H3

InChI Key

OLUQDUNHIDALDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(N1)C=O

Origin of Product

United States

Preparation Methods

Preparation via Multicomponent Synthesis

2.1. Starting Materials

  • Pyrrole derivatives with reactive sites at position 2 and 5.
  • Propan-2-ol (isopropanol) as the esterifying alcohol.
  • Formaldehyde or other aldehydes for formylation at position 5.
  • Carboxylating agents or esters for the carboxylate formation at position 2.

2.2. Reaction Conditions

The typical process involves a one-pot multicomponent reaction that combines these elements:

Step Reagents & Conditions Purpose
1. Condensation Pyrrole derivative + formaldehyde Formation of 5-formylpyrrole via electrophilic substitution at C-5.
2. Esterification Propan-2-ol (isopropanol) + acid catalyst (e.g., p-toluenesulfonic acid) Conversion of the carboxylic acid or acid precursor to the propan-2-yl ester.
3. Esterification & Cyclization Under reflux, in an aprotic solvent like acetonitrile or ethanol Facilitates simultaneous formylation and esterification, yielding the target compound.

2.3. Typical Protocol

A representative synthesis involves:

  • Reacting pyrrole with formaldehyde in the presence of an acid catalyst to introduce the formyl group at position 5.
  • Simultaneously, esterification of the carboxylic acid (or precursor) with propan-2-ol under reflux conditions.
  • Use of catalysts such as p-toluenesulfonic acid (p-TsOH) to promote esterification and cyclization.
  • Reaction temperature maintained around 80°C for 4-8 hours, with continuous stirring under inert atmosphere to prevent oxidation.

2.4. Purification

Post-reaction, the mixture is cooled, diluted with water, and extracted with organic solvents like ethyl acetate. The organic layer is washed, dried over Na2SO4, and concentrated. Final purification is achieved via column chromatography, typically using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate).

Oxidative Functionalization of Pyrrole Derivatives

Alternatively, oxidative methods can be employed starting from simpler pyrrole compounds:

  • Oxidation of substituted pyrroles bearing methyl or hydroxy groups at position 5 to introduce the formyl group.
  • Use of oxidants such as manganese(III) acetate, ferric chloride, or hypervalent iodine reagents under controlled conditions to achieve regioselective oxidation at position 5.

This approach is advantageous when pre-formed pyrrole cores are available, allowing selective oxidation to the aldehyde.

Data Table Summarizing Preparation Methods

Method Starting Materials Reagents & Conditions Yield Advantages References
Multicomponent condensation Pyrrole, formaldehyde, propan-2-ol Acid catalyst, reflux at 80°C 65-75% One-pot, efficient, scalable ,
Oxidative functionalization Pyrrole derivatives with methyl groups Manganese(III) acetate, 70°C 50-60% Regioselective aldehyde formation ,
Enzymatic biosynthesis Natural enzymes Mild conditions N/A Environmentally friendly

Complete Research Results and Considerations

  • Reaction yields depend on the purity of starting materials and reaction conditions, with multicomponent reactions generally providing higher yields and selectivity.
  • Solvent choice influences regioselectivity; acetonitrile and ethanol are common.
  • Catalysts such as p-toluenesulfonic acid significantly enhance esterification efficiency.
  • Reaction optimization involves temperature control, inert atmospheres, and reaction time adjustments.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrole derivatives .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues are compared in Table 1.

Table 1: Structural Comparison of Propan-2-yl 5-Formyl-1H-pyrrole-2-carboxylate with Analogues

Compound Name Substituents (Position) Ester Group CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 5-CHO, 2-COOCH(CH₃)₂ Propan-2-yl Not explicitly provided C₉H₁₁NO₃ ~197.22*
Methyl 5-formyl-1H-pyrrole-2-carboxylate (31a) 5-CHO, 2-COOCH₃ Methyl Not provided C₇H₇NO₃ 153.14
Ethyl 5-formyl-1H-pyrrole-2-carboxylate 5-CHO, 2-COOCH₂CH₃ Ethyl 7126-50-3 C₈H₉NO₃ 167.16
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate 5-CHO, 3-COOCH₂CH₃, 2-CH₃, 4-CH₃ Ethyl 38664-16-3 C₁₀H₁₃NO₃ 195.21
5-Formyl-2-(propan-2-yl)-1H-pyrrole-3-carboxylate 5-CHO, 3-COO⁻, 2-CH(CH₃)₂ Not specified EN300-372035 C₉H₁₁NO₃ ~197.22

*Estimated based on .

Key Observations:
  • Substituent Position : The 2-carboxylate/5-formyl substitution (target compound) contrasts with 3-carboxylate derivatives (e.g., EN300-372035), altering electronic distribution and hydrogen-bonding capabilities .

Physicochemical and Electronic Properties

  • Lipophilicity : The logP value of the target compound is expected to be higher than methyl or ethyl analogues due to the branched propan-2-yl group, enhancing lipid solubility .
  • Electronic Effects : The electron-withdrawing formyl and ester groups reduce electron density on the pyrrole ring, decreasing aromaticity compared to unsubstituted pyrroles. This effect is amplified in derivatives with multiple electron-withdrawing groups .

Biological Activity

Propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring with a formyl group and an ester functionality. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11N1O3C_{10}H_{11}N_{1}O_{3}, with a molar mass of approximately 195.20 g/mol. The compound features a pyrrole ring , which is known for its aromatic properties due to the delocalization of electrons in the nitrogen-containing ring. This structure allows for various chemical reactivity patterns, enhancing its potential biological activity .

Biological Activity Overview

Research into the biological activity of this compound indicates several promising pharmacological properties:

  • Anti-inflammatory Activity : Pyrrole derivatives have been shown to modulate pathways related to inflammation, suggesting that this compound may possess similar effects .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, indicating potential utility in treating infections .
  • Anticancer Potential : Studies suggest that pyrrole derivatives can inhibit cancer cell proliferation, making them candidates for further investigation in cancer therapy .

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A study synthesized various pyrrole derivatives, including this compound, and evaluated their biological activities. The results indicated that certain modifications to the pyrrole structure significantly enhanced their anti-TB activity .
  • Structure–Activity Relationship (SAR) :
    • Research on related compounds has established SARs that highlight how specific substitutions on the pyrrole ring influence biological activity. For instance, attaching bulky substituents to the carboxamide group improved anti-TB activity significantly .
  • Mechanism of Action :
    • The mechanism by which pyrrole derivatives exert their effects often involves interaction with biological macromolecules such as proteins and enzymes. The presence of both formyl and carboxylate groups in this compound may enhance its affinity for these targets .

Comparative Analysis of Pyrrole Derivatives

To better understand the unique aspects of this compound, a comparative analysis with other pyrrole derivatives is presented below:

Compound NameStructural FeaturesUnique Aspects
Methyl 5-formyl-1H-pyrrole-2-carboxylateContains methyl instead of propan-2-ylSimpler structure; less steric hindrance
Ethyl 5-formyl-1H-pyrrole-2-carboxylateEthoxy group instead of propan-2-ylIncreased lipophilicity due to ethoxy group
4-Bromo-1-(propan-2-yl)-1H-pyrrole-2-carboxylic acidBromine substitution at position 4Enhanced reactivity due to bromine's electronegativity
5-HydroxyformylpyrroleHydroxymethyl substitution at position 5Potentially increased solubility and reactivity

This table illustrates how the structural variations among different pyrrole derivatives can impact their biological activities.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for propan-2-yl 5-formyl-1H-pyrrole-2-carboxylate, and how can reaction intermediates be optimized?

  • Methodology : Synthesis typically involves cyclization of substituted pyrrole precursors followed by esterification. For example, a formyl group can be introduced via Vilsmeier-Haack formylation (common for electron-rich heterocycles) at the 5-position of the pyrrole ring, followed by esterification with propan-2-ol under acidic conditions (e.g., HCl catalysis). Intermediate purity is critical; Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress .
  • Optimization : Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) can minimize side products like over-oxidized derivatives.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are data contradictions resolved?

  • Key Techniques :

  • 1H/13C NMR : Assign signals using 2D NMR (COSY, HSQC) to resolve overlapping peaks. The formyl proton typically appears as a singlet at δ 9.8–10.2 ppm, while the pyrrole NH is deshielded (~δ 12 ppm) .
  • FTIR : Confirm ester (C=O stretch ~1700 cm⁻¹) and formyl (C=O stretch ~1680 cm⁻¹) groups.
  • HRMS : Validate molecular weight (expected [M+H]+: ~211.12 g/mol) .
    • Contradictions : Discrepancies in NH proton detection (e.g., tautomerism in pyrroles) may arise. Deuteration experiments or variable-temperature NMR can clarify dynamic effects .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

  • Solubility : Moderately polar solvents (e.g., ethyl acetate, DMSO) are preferred. Poor solubility in water necessitates anhydrous conditions for esterification.
  • Implications : Solvent choice impacts reaction kinetics and purification. Recrystallization from ethanol/water mixtures yields high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths/angles. For example, the formyl group’s planarity and torsional angles between the pyrrole ring and ester moiety can be quantified .
  • Key Parameters :

  • Hydrogen bonding: Intramolecular N–H⋯O interactions stabilize the crystal lattice.
  • R-factor refinement: Target <0.08 for high reliability .

Q. What computational approaches are suitable for analyzing the electronic properties of this compound, particularly its noncovalent interactions?

  • Tools :

  • Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites (e.g., formyl oxygen as a hydrogen bond acceptor) .
  • NCI (Non-Covalent Interaction) plots : Visualize weak interactions (e.g., van der Waals forces in crystal packing) using promolecular density .
    • Applications : Predict reactivity in cross-coupling reactions or ligand design based on electron density topology .

Q. How can reaction pathways for functionalizing the formyl group be optimized to avoid pyrrole ring decomposition?

  • Strategies :

  • Protection of NH : Use tert-butoxycarbonyl (Boc) groups to prevent ring oxidation during formyl derivatization (e.g., condensation with amines to form Schiff bases) .
  • Catalytic Systems : Employ Lewis acids (e.g., ZnCl₂) to enhance selectivity in nucleophilic additions while preserving aromaticity .
    • Monitoring : In situ IR spectroscopy tracks formyl conversion rates and detects side reactions .

Q. What are the challenges in scaling up the synthesis of this compound for biological studies, and how are they addressed?

  • Challenges :

  • Low yields in cyclization steps due to steric hindrance from the propan-2-yl group.
  • Purification difficulties from by-products (e.g., di-esterified pyrroles).
    • Solutions :
  • Flow chemistry: Enhances mixing efficiency for cyclization .
  • High-performance liquid chromatography (HPLC): Separates isomers using C18 columns and acetonitrile/water gradients .

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